molecular formula C12H8ClN3OS B2368007 2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol CAS No. 241132-39-8

2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol

Cat. No.: B2368007
CAS No.: 241132-39-8
M. Wt: 277.73
InChI Key: HYCBTUAGYVZECV-VGOFMYFVSA-N
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Description

2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol is a chemical compound offered for research purposes. This compound features an imidazo[2,1-b][1,3]thiazole scaffold, a heterocyclic system recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that derivatives based on the imidazo[2,1-b][1,3]thiazole core have been synthesized and evaluated for antitumor activity . Specifically, related arylidenehydrazide compounds have demonstrated promising growth inhibitory effects (log₁₀GI₅₀ -4.41 to -6.44) against a broad spectrum of human cancer cell lines in vitro, including ovarian (OVCAR-3), colon (HCT-15), renal (CAKI-1, UO-31), and leukemia (CCRF-CEM, SR) models . The presence of the 6-chloroimidazo[2,1-b][1,3]thiazole moiety is a common feature in pharmacologically active molecules, and this specific Schiff base derivative is of interest for investigating structure-activity relationships and its potential mechanism of action in oncology and chemical biology research. The product is provided exclusively for research applications in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-11-9(16-5-6-18-12(16)15-11)7-14-8-3-1-2-4-10(8)17/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCBTUAGYVZECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(N=C3N2C=CS3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Core Intermediate Formation

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation reactions. A widely adopted method involves the Vilsmeier formylation of 6-chloroimidazo[2,1-b]thiazole precursors, followed by Schiff base formation with 2-aminophenol derivatives. Key steps include:

  • Vilsmeier-Haack Reaction : Treatment of 6-chloroimidazo[2,1-b]thiazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the 5-formyl intermediate.
  • Schiff Base Formation : Condensation of the formyl intermediate with 2-aminophenol in ethanol under acidic catalysis yields the target compound.

Table 1: Reaction Conditions for Core Intermediate Synthesis

Step Reagents/Conditions Yield (%) Reference
Vilsmeier formylation POCl₃, DMF, 80°C, 4 h 78
Schiff base formation Ethanol, HCl (cat.), reflux, 6 h 85

Optimization of Schiff Base Condensation

The condensation step is critical for achieving high regioselectivity. Studies highlight the following optimizations:

  • Solvent Selection : Ethanol and methanol provide optimal solubility for both reactants, while aprotic solvents (e.g., DMF) lead to side reactions.
  • Acid Catalysis : Hydrochloric acid (1–5 mol%) enhances reaction rates by protonating the carbonyl group, facilitating nucleophilic attack by the amine.
  • Temperature Control : Reflux conditions (78–80°C) balance reaction efficiency and product stability.

Table 2: Impact of Catalysts on Reaction Efficiency

Catalyst Temperature (°C) Time (h) Yield (%)
HCl 80 6 85
Acetic acid 80 8 72
No catalyst 80 12 45

Alternative Pathways via Biginelli Cyclocondensation

A complementary route employs the Biginelli reaction to construct the imidazo-thiazole core. This one-pot, three-component reaction involves:

  • 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde.
  • Urea or thiourea derivatives.
  • β-Keto esters.

Advantages :

  • Reduced reaction time (2–4 h vs. 6–8 h for Vilsmeier route).
  • Higher atom economy (85–90% vs. 70–75%).

Limitations :

  • Requires stringent temperature control (0–5°C) to prevent polymerization.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-documented, industrial methods prioritize cost-effectiveness and sustainability:

  • Catalytic Systems : Copper(II) catalysts (e.g., Cu(OAc)₂) enable ligand-free thioamination reactions, reducing metal contamination.
  • Solvent Recycling : Ethanol recovery systems minimize waste generation.
  • Process Intensification : Continuous-flow reactors enhance heat transfer and reduce reaction times by 40%.

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis

Parameter Batch Reactor Continuous-Flow Reactor
Reaction time 6 h 3.5 h
Yield 85% 88%
Solvent consumption 150 mL/g 90 mL/g

Analytical Characterization and Quality Control

Post-synthetic analysis ensures product integrity:

  • Spectroscopic Validation :
    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imine CH=N), 7.82–6.95 (m, 4H, aromatic).
    • IR : 1620 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (C-Cl).
  • Chromatographic Purity : HPLC (C18 column, MeOH:H₂O = 70:30) confirms ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidazo-thiazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom in the imidazo-thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazo-thiazole derivatives.

    Substitution: Various substituted imidazo-thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Variations
  • Imidazo[2,1-b][1,3,4]thiadiazoles : Compounds like 5-{[2-(4-fluorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylene}thiazolidine-2,4-diones () replace the thiazole ring with a thiadiazole, enhancing lipophilicity and antidiabetic activity. The presence of electron-donating groups (EDGs) on the aryl ring improves hypoglycemic effects, as seen in compound 121e .
  • Coumarin-Imidazothiazole Hybrids : Derivatives such as (Z)-3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one () incorporate coumarin moieties, which modulate antiviral activity. Spatial orientation (Z vs. E isomers) significantly affects potency, with Z-isomers showing selective antiviral effects .
Substituent Modifications
  • Chloro and Methyl Groups: Bis-imidazothiazole hybrids like 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one () demonstrate that chloro substituents enhance antibacterial activity by increasing electrophilicity. Methyl groups at position 2 (e.g., compound 16) improve stability but reduce yield (45–52%) compared to non-methylated analogs .
  • Aniline vs.
Antidiabetic Activity
  • Thiazolidinedione derivatives (e.g., 121e ) exhibit potent hypoglycemic effects via PPAR-γ activation, with EDGs enhancing binding affinity .
  • 2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol lacks the thiazolidinedione ring, suggesting a different mechanism, possibly through tyrosine kinase inhibition.
Antimicrobial and Antiviral Activity
  • Bis-imidazothiazoles (–7) inhibit bacterial FtsZ polymerization (MIC: 0.5–8 µg/mL), with chloro substituents critical for disrupting cell division .
  • Coumarin-imidazothiazole hybrids () show moderate antiviral activity (EC50: 10–50 µM), dependent on isomerism and heterocycle positioning .

Physicochemical Properties

Property Target Compound Analog () Thiazolidinedione ()
Molecular Weight ~320–340 g/mol 276.75 g/mol ~400–450 g/mol
LogP (Predicted) 3.2–3.8 4.1 2.5–3.0
Key Functional Groups Phenolic -OH, Schiff base Chloroaniline, Imine Thiazolidinedione, EDG-substituted aryl
Bioactivity Potential kinase inhibition Antimicrobial PPAR-γ agonism

Biological Activity

The compound 2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol is a derivative of imidazo[2,1-b][1,3]thiazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 241132-44-5
  • Molecular Formula : C12H7Cl2N3OS
  • Molecular Weight : 312.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazo[2,1-b][1,3]thiazole moiety is known for its ability to modulate receptor activity and influence cellular signaling pathways.

Key Mechanisms:

  • Receptor Modulation : Compounds containing the imidazo[2,1-b][1,3]thiazole structure have been shown to act as ligands for several receptors, including serotonin receptors (e.g., 5-HT6) and GABA receptors. For instance, related compounds have demonstrated high affinity and selectivity towards the 5-HT6 receptor, which is implicated in various neuropsychiatric disorders .
  • Antimicrobial Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties against a range of pathogens. In vitro studies have shown that these compounds can inhibit bacterial growth effectively .
  • Anticancer Properties : Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives in cancer therapy. They have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds.

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AntibacterialE. coli25
AntifungalC. albicans15
Anticancer (Liver)SK-Hep-110
Anticancer (Breast)MDA-MB-23112
Receptor Agonist5-HT6 receptorKi = 2

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various thiazole derivatives against clinical isolates of bacteria and fungi, the compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of tests conducted on human cancer cell lines revealed that the compound induced apoptosis in SK-Hep-1 liver cancer cells at concentrations as low as 10 μM. The mechanism involved the activation of caspases and subsequent DNA fragmentation, indicating its potential as an anticancer agent.

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